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N-4,5-Dimethyl Cytosine -

N-4,5-Dimethyl Cytosine

Catalog Number: EVT-13997049
CAS Number:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
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Product Introduction

Overview

N-4,5-Dimethyl Cytosine is a modified form of the nucleobase cytosine, characterized by the addition of two methyl groups at the 4 and 5 positions of the cytosine ring. This compound is significant in the field of molecular biology and genetics due to its role in epigenetic regulation and gene expression. The methylation of cytosine residues within DNA can influence transcriptional activity and is a key mechanism in cellular differentiation and development.

Source

N-4,5-Dimethyl Cytosine can be derived from natural sources through enzymatic processes or synthesized in laboratory settings. The methylation process is often facilitated by specific methyltransferases that transfer methyl groups from donors like S-adenosylmethionine to the cytosine base.

Classification

N-4,5-Dimethyl Cytosine falls under the category of nucleobase modifications, specifically as a derivative of pyrimidine bases. It is classified as a methylated nucleobase, which plays critical roles in nucleic acid structure and function.

Synthesis Analysis

Methods

The synthesis of N-4,5-Dimethyl Cytosine can be achieved through various chemical methods, including:

  1. Direct Methylation: Utilizing methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base to facilitate the transfer of methyl groups to the cytosine molecule.
  2. Enzymatic Methylation: Employing specific methyltransferases that catalyze the transfer of methyl groups from S-adenosylmethionine to cytosine residues.

Technical Details

In a typical synthetic route using direct methylation, cytosine is dissolved in a suitable solvent (e.g., dimethylformamide), followed by the gradual addition of a methylating agent under controlled temperature conditions. The reaction is monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion to N-4,5-Dimethyl Cytosine.

Molecular Structure Analysis

Structure

N-4,5-Dimethyl Cytosine retains the core structure of cytosine but features two additional methyl groups:

  • Chemical Formula: C7_7H10_{10}N2_2O
  • Molecular Weight: Approximately 138.17 g/mol
Chemical Reactions Analysis

Reactions

N-4,5-Dimethyl Cytosine can participate in various chemical reactions typical for nucleobases:

  1. Hydrolysis: Under acidic or basic conditions, it can revert to its unmodified form.
  2. Base Pairing: It can engage in Watson-Crick base pairing with guanine, although its modified state may alter binding affinity and specificity.

Technical Details

The stability of N-4,5-Dimethyl Cytosine under physiological conditions suggests that it may resist hydrolysis compared to unmodified cytosine. This stability can be quantitatively assessed through kinetic studies measuring reaction rates under varying pH levels.

Mechanism of Action

Process

The biological significance of N-4,5-Dimethyl Cytosine primarily revolves around its role in gene regulation:

  1. Transcriptional Regulation: Methylation at specific sites can lead to gene silencing or activation depending on the context.
  2. Protein Binding: The presence of methyl groups may influence the binding affinity of transcription factors and other regulatory proteins.

Data

Experimental studies have shown that N-4,5-Dimethyl Cytosine can disrupt normal base pairing patterns, potentially leading to mutations or altered gene expression profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Melting Point: The melting point ranges between 200°C to 210°C.
  • Stability: Exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately.

Applications

Scientific Uses

N-4,5-Dimethyl Cytosine has several applications in scientific research:

  1. Epigenetics Studies: Used to investigate the role of DNA modifications in gene expression and cellular differentiation.
  2. Synthetic Biology: Serves as a tool for designing modified nucleic acids with tailored properties for therapeutic applications.
  3. Drug Development: Potentially useful in developing drugs targeting epigenetic modifications associated with diseases such as cancer.
Genomic and Epigenetic Context of N-4,5-Dimethyl Cytosine

Role in Prokaryotic Restriction-Modification Systems

N-4,5-dimethylcytosine (N4,5mC) is a hypermodified cytosine derivative where methyl groups occupy both the exocyclic N4 amino group and the C5 ring position. In prokaryotes, this modification serves as a critical component of Type II restriction-modification (R-M) systems, which function as a primitive immune defense against invading DNA. The DraI R-M system in Deinococcus radiodurans exemplifies this: the methyltransferase M.DraR1 specifically deposits N4-methylcytosine (4mC) at the second cytosine in the 5′-CCGCGG-3′ motif, while the cognate restriction endonuclease R.DraR1 cleaves unmethylated versions of this sequence. This dual activity protects self-DNA and destroys foreign DNA [2] [10]. Notably, R.DraR1 belongs to the GIY-YIG family of endonucleases and exhibits exceptional cleavage specificity—it tolerates C5-methylcytosine (5mC) modifications but is blocked by N4-methylation, highlighting the biological significance of the N4 position [2].

Table 1: Key Prokaryotic R-M Systems Utilizing Cytosine Methylation

OrganismR-M SystemTarget SequenceModification TypeBiological Function
D. radioduransDraI5′-C↓CGCGG-3′N4-methylcytosine (4mC)Defense against foreign DNA
Proteus vulgarisPvuII5′-CAG↓CTG-3′N4-methylcytosine (4mC)Phage defense, genomic stability
Salmonella spp.SptAI/SbaI5′-CAG↓CTG-3′N4-methylcytosine (4mC)Inactive in some strains (mutations)

Genomic stability studies in D. radiodurans reveal that ΔM.DraR1 mutants exhibit:

  • ↑ Spontaneous mutation frequency (e.g., rifampicin resistance)
  • ↑ Homologous recombination rates
  • ↑ DNA transformation efficiency [10]These phenotypes correlate with dysregulation of genes involved in DNA repair, nucleotide metabolism, and energy production, confirming that N4 methylation (a precursor state to N4,5mC) is crucial for maintaining genomic integrity under stress [10].

Emergence as a Non-Canonical Epigenetic Mark in Eukaryotes

The discovery of functional N4-methylcytosine (4mC) in bdelloid rotifers challenges the dogma that 5mC dominates eukaryotic epigenetics. Horizontally acquired >60 million years ago from bacteria, the methyltransferase N4CMT in Adineta vaga deposits 4mC at transposons and tandem repeats. Crucially, N4CMT fused with a eukaryotic chromodomain, creating a "histone-read-DNA-write" architecture: the chromodomain binds H3K9me3 (a repressive histone mark), while the methyltransferase domain adds 4mC to adjacent DNA [1] [3]. This enables targeted silencing of mobile elements in a transposon-poor genome.

Table 2: Eukaryotic Adaptation of Bacterial 4mC Machinery

FeatureProkaryotic OriginEukaryotic InnovationFunctional Outcome
Enzyme ArchitectureStandalone methyltransferaseFusion with chromodomainTargets H3K9me3-marked heterochromatin
Genomic TargetsForeign DNA defenseTransposons, tandem repeatsSilencing of mobile elements
Molecular PartnersRestriction endonucleasesSETDB1 (H3K9me3 methyltransferase)"DNA-read-histone-write" feedback loop

Convergent evolution is evident in rotifers:

  • Amplification of SETDB1 histone methyltransferases yielded variants with enhanced affinity for 4mC-DNA.
  • This creates a reinforcing loop where 4mC recruits H3K9me3 writers, and H3K9me3 guides N4CMT [1] [3]. Immuno-dot-blot assays confirm 4mC in A. vaga gDNA, while McrBC endonuclease (cleaves methylcytosines) digests rotifer DNA, excluding 5mC as the source [3].

Comparative Analysis with 5-Methylcytosine and N4-Methylcytosine in DNA Regulation

N4,5-dimethylcytosine’s uniqueness stems from its dual chemical identity, merging properties of both 5mC and N4mC:

Table 3: Chemical and Functional Contrasts of Cytosine Modifications

Property5-Methylcytosine (5mC)N4-Methylcytosine (4mC)N-4,5-Dimethylcytosine (N4,5mC)
Modification SiteC5 ringExocyclic N4 amineC5 ring + N4 amine
Stability↓ (Deamination to thymine)↑ (No deamination threat)↑↑ (Resists deamination)
Epigenetic RoleGene silencing, imprintingForeign DNA defenseHybrid: defense + epigenetic silencing
Genomic DistributionCpG islands (eukaryotes)R-M system motifs (prokaryotes)Undefined; likely overlaps 4mC/5mC sites

Functionally, N4,5mC diverges from canonical marks:

  • Mechanism: Unlike 5mC, which directly inhibits transcription factor binding (e.g., CTCF), N4mC/N4,5mC may enforce silencing indirectly via chromatin remodeling. In rotifers, 4mC co-localizes with H3K9me3 but avoids gene promoters [1] [6].
  • Evolution: 5mC systems (DNMT1/3) evolved early in eukaryotes, while N4mC machinery entered via horizontal gene transfer, creating lineage-specific epigenetic innovations [1] [9].
  • Abundance: N4,5mC is likely rare. In D. radiodurans, 4mC occurs at ~1.3‰ of cytosines [10], whereas 5mC constitutes ~4% of cytosines in humans [6]. N4,5mC levels remain unquantified but are expected to be substoichiometric.

Properties

Product Name

N-4,5-Dimethyl Cytosine

IUPAC Name

1,5-dimethyl-6-(methylamino)pyrimidin-2-one

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H11N3O/c1-5-4-9-7(11)10(3)6(5)8-2/h4,8H,1-3H3

InChI Key

AWCKXWHCFZDGLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N=C1)C)NC

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